molecular formula C20H30O5 B210318 19R-hydroxy-PGB2

19R-hydroxy-PGB2

Cat. No. B210318
M. Wt: 350.4 g/mol
InChI Key: PPYRMVKHPFIXEU-NIDWPLIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

19R-hydroxy-PGB2 is a bioactive prostaglandin that has gained significant attention in the scientific community due to its potential therapeutic applications. The molecule is a derivative of prostaglandin E2 (PGE2) and is produced through the enzymatic conversion of arachidonic acid. 19R-hydroxy-PGB2 has been found to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects.

Scientific Research Applications

Cytochrome P450 Oxidation

19R-hydroxy-PGB2 is involved in complex biochemical pathways involving cytochrome P450 enzymes. One study explored the NADPH-dependent oxygenation of various prostaglandin H2 (PGH2) analogues by cytochromes P450 and characterized the metabolites, including 19R-hydroxy-PGB2, by mass spectrometry. It was found that CYP4F8 efficiently oxidizes the ω-side chain of PGH2 and is involved in the biosynthesis of (19R)-hydroxy PGE in human seminal vesicles (Oliw, Stark, & Bylund, 2001). Another study identified CYP4F8 in human seminal vesicles as a prominent 19-hydroxylase of prostaglandin endoperoxides, suggesting that it plays a role in forming (19R)-hydroxy-PGE1 and (19R)-hydroxy-PGE2 in seminal fluid (Bylund, Hidestrand, Ingelman-Sundberg, & Oliw, 2000).

Role in Seminal Fluid Composition

19R-hydroxy-PGB2 and its metabolic pathways have significant implications in the composition of seminal fluid. A study on the hydroxylation of seminal E prostaglandins among men in barren unions found variability in the amount of 19-hydroxy E prostaglandins, potentially due to polymorphic expression of enzymatic mechanisms. This study indicated that the variation in seminal E prostaglandins and 19-hydroxylation could have implications for fertility and warrants further investigation (Pourian, Kvist, Björndahl, & Oliw, 2009).

Implications in Aromatase Reactions

The involvement of 19R-hydroxy-PGB2 in aromatase reactions was highlighted in a study reviewing the aromatase reaction and the importance of 19-hydroxy steroids in various physiological and pathological conditions. This study suggested the potential involvement of 19-hydroxy steroids in processes like brain differentiation, sperm motility, ovarian function, and hypertension, emphasizing the need for further research into these compounds (Abaffy & Matsunami, 2021).

Insights into Fiberglass Surface Chemistry

An interesting application of 19R-hydroxy-PGB2 is in the field of material science, where it contributes to the understanding of surface chemistry. For instance, a study used solid-state 19F nuclear magnetic resonance (NMR) spectroscopy to investigate accessible hydroxyl sites on low surface area glass fibers, enhancing our understanding of material surfaces and their chemical characteristics (Fry, Tsomaia, Pantano, & Mueller, 2003).

properties

Product Name

19R-hydroxy-PGB2

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(Z)-7-[2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11,13,15,17,21-22H,3,5-10,12,14H2,1H3,(H,24,25)/b4-2-,13-11+/t15-,17+/m1/s1

InChI Key

PPYRMVKHPFIXEU-NIDWPLIZSA-N

Isomeric SMILES

C[C@H](CCC[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O)O)O

SMILES

O=C1C(C/C=CCCCC(O)=O)=C(/C=C/[C@@H](O)CCC[C@H](O)C)CC1

Canonical SMILES

CC(CCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O)O

synonyms

19(R)-OH PGB2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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